1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis. Compounds containing the piperidine moiety are known for their diverse biological activities and are utilized in various therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents .
Preparation Methods
The synthesis of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amine group using amination reagents.
Acylation Reactions: Acylation of the piperidine ring to introduce the acetyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{18}N_{2}O
- Molecular Weight : 222.30 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.
Research indicates that compounds containing piperidine moieties often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, the presence of the piperidine structure in this compound suggests potential interactions with the 5-HT (serotonin) receptor family, which are implicated in mood regulation and various neurological conditions.
Antiviral Activity
A study exploring the antiviral properties of similar piperidine-based compounds highlighted their effectiveness against neurotropic alphaviruses. The modifications in the piperidine structure were found to enhance potency and metabolic stability, suggesting that similar strategies could be applied to this compound for improved antiviral efficacy .
Cytotoxicity and Anticancer Potential
In vitro evaluations have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives of piperidine have shown significant activity against human cancer cell lines while maintaining lower toxicity towards normal cells. This duality suggests that this compound could be further investigated for its anticancer properties .
Study on P2Y Receptor Antagonism
Recent research has focused on the development of piperidine analogs as antagonists for P2Y receptors, which play a crucial role in inflammatory responses. Such studies have shown that modifications to the piperidine structure can significantly alter receptor affinity and selectivity. This finding implies that this compound may also exhibit similar antagonistic properties, warranting further investigation into its potential applications in treating inflammatory diseases .
Synthesis and Evaluation
The synthesis of related compounds has been optimized to enhance yield and purity. For instance, methods involving the reaction of piperidine derivatives with various acylating agents have been reported to yield compounds with high biological activity. The synthesis pathway for this compound could follow similar methodologies to ensure effective production for biological testing .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H25N3O2 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H25N3O2/c1-11-2-6-16(7-3-11)10-13(18)17-8-4-12(5-9-17)14(15)19/h11-12H,2-10H2,1H3,(H2,15,19) |
InChI Key |
NPSRDODHSZALIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.